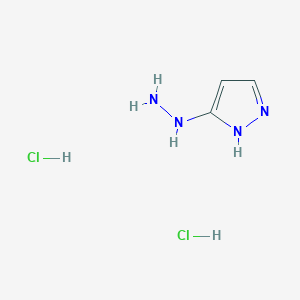
3-Hydrazino-1H-pyrazole Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydrazino-1H-pyrazole dihydrochloride is a chemical compound with the molecular formula C3H8Cl2N4 It is a derivative of pyrazole, a five-membered heterocyclic aromatic organic compound containing two nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydrazino-1H-pyrazole dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of hydrazine with 1H-pyrazole in the presence of hydrochloric acid. The reaction typically requires heating and can be performed under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to obtain the compound in its pure form, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Hydrazino-1H-pyrazole dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while reduction may produce hydrazine derivatives.
Scientific Research Applications
3-Hydrazino-1H-pyrazole dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Hydrazino-1H-pyrazole dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1H-pyrazole
3-amino-1H-pyrazole
3-hydrazino-1H-pyrazole
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C3H8Cl2N4 |
|---|---|
Molecular Weight |
171.03 g/mol |
IUPAC Name |
1H-pyrazol-5-ylhydrazine;dihydrochloride |
InChI |
InChI=1S/C3H6N4.2ClH/c4-6-3-1-2-5-7-3;;/h1-2H,4H2,(H2,5,6,7);2*1H |
InChI Key |
REMGTXHJDCCVQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)NN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















